molecular formula C9H7BrFNO4 B15386733 Ethyl 3-bromo-2-fluoro-5-nitrobenzoate

Ethyl 3-bromo-2-fluoro-5-nitrobenzoate

Cat. No.: B15386733
M. Wt: 292.06 g/mol
InChI Key: OANIHHRUOJDICT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluoro-5-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at the 5-position, bromine at the 3-position, and fluorine at the 2-position. Its molecular formula is C₉H₇BrFNO₄, with a molar mass of 292.07 g/mol. This compound is primarily utilized in organic synthesis, particularly in the preparation of π-expanded diketopyrrolopyrrole (DPP) derivatives, where its electron-withdrawing nitro group and halogen substituents influence fluorescence properties and reactivity .

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 3-bromo-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

OANIHHRUOJDICT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s reactivity and applications are best understood by comparing it to three structurally related derivatives:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Applications
Ethyl 3-bromo-2-fluoro-5-nitrobenzoate Br (3), F (2), NO₂ (5), ethyl ester C₉H₇BrFNO₄ 292.07 DPP synthesis, fluorescent materials
Methyl 3-bromo-4-fluoro-5-nitrobenzoate Br (3), F (4), NO₂ (5), methyl ester C₈H₅BrFNO₄ 278.03 N-arylation reactions
Ethyl 2-amino-5-bromo-3-fluorobenzoate Br (5), F (3), NH₂ (2), ethyl ester C₉H₉BrFNO₂ 262.08 Intermediate for pharmaceuticals
Key Structural Differences:
  • Substituent Position : Fluorine in this compound occupies the 2-position, while in its methyl ester analogue (methyl 3-bromo-4-fluoro-5-nitrobenzoate), fluorine is at the 4-position. This positional shift alters electronic effects, with ortho-fluorine exerting stronger electron-withdrawing effects than para-fluorine .
  • Functional Groups: Replacing the nitro group (NO₂) with an amino group (NH₂) in ethyl 2-amino-5-bromo-3-fluorobenzoate converts the molecule from an electron-deficient to an electron-rich system, drastically changing its reactivity in substitution and coupling reactions .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, influencing solubility and reaction kinetics .

Physicochemical Properties

  • Molar Mass: The nitro group in this compound increases its molar mass (292.07 g/mol) compared to the amino-substituted analogue (262.08 g/mol) .
  • Electronic Effects: The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution (e.g., SNAr reactions). In contrast, the amino group in ethyl 2-amino-5-bromo-3-fluorobenzoate activates the ring for electrophilic reactions .

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